![molecular formula C22H24N2O3 B5560450 (3S*,4R*)-4-(2-methylphenyl)-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560450.png)
(3S*,4R*)-4-(2-methylphenyl)-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidine-3-carboxylic acid
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Description
The compound of interest falls within the category of tetrahydroquinoline derivatives, which are known for their versatile applications in medicinal chemistry and organic synthesis. Tetrahydroquinoline derivatives have been extensively studied for their biological activities and synthetic applications.
Synthesis Analysis
Pyrrolidine and tetrahydroquinoline derivatives can be selectively prepared through Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates, showing moderate to good yields depending on the electronic nature of the substituents (Lu & Shi, 2007). Another approach involves the reaction of homophthalic anhydride with phenethylamine derivatives under specific conditions to yield a mixture of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids (Stoyanova, Kozekov, & Palamareva, 2003).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been studied through various methods, including X-ray diffraction (XRD), which provides detailed insights into the arrangement of atoms within the molecule and their spatial geometry (Dyachenko, Rusanov, Gutov, & Vovk, 2013).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives can undergo various chemical reactions, including redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. These reactions are often facilitated by carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization (Kang, Richers, Sawicki, & Seidel, 2015).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound is involved in redox-annulation processes with α,β-unsaturated carbonyl compounds, illustrating its utility in the C-H functionalization of cyclic amines. This process, promoted by carboxylic acid, generates conjugated azomethine ylides followed by electrocyclization and sometimes tautomerization, leading to the synthesis of ring-fused pyrrolines. These pyrrolines can be further oxidized to pyrroles or reduced to pyrrolidines, highlighting the compound's versatility in organic synthesis (Kang et al., 2015).
Drug Discovery and Pharmacological Research
Although explicit applications in drug discovery and pharmacological research for this specific compound are not detailed in the provided literature, the methodologies involving cyclic amines and tetrahydroquinoline derivatives, similar to the compound , are foundational in medicinal chemistry. These methods are crucial for generating pharmacophores and exploring novel therapeutic agents. The research on pyridine and fused pyridine derivatives, for instance, contributes to our understanding of structural motifs common in drug molecules, potentially aiding in the discovery of new medications (Al-Issa, 2012).
Material Science and Luminescent Materials
In material science, particularly in the development of luminescent materials, the compound's structural motifs find relevance. For example, Ir(III) complexes based on ligands containing the tetrahydroquinoline unit demonstrate moderate to strong phosphorescence in organic solvents. Such materials are promising for applications in organic light-emitting diodes (OLEDs) and other photophysical devices, showcasing how organic compounds with intricate structures like the one contribute to advancements in material sciences (Shakirova et al., 2018).
properties
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)-1-(5,6,7,8-tetrahydroquinoline-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-6-2-4-8-17(14)18-12-24(13-19(18)22(26)27)21(25)16-10-15-7-3-5-9-20(15)23-11-16/h2,4,6,8,10-11,18-19H,3,5,7,9,12-13H2,1H3,(H,26,27)/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUPQJLGZQFIL-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=CC4=C(CCCC4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=CC4=C(CCCC4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-(2-methylphenyl)-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidine-3-carboxylic acid |
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